6-(1,4-Diazepan-1-yl)pyridin-3-amine
Description
Properties
Molecular Formula |
C10H16N4 |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
6-(1,4-diazepan-1-yl)pyridin-3-amine |
InChI |
InChI=1S/C10H16N4/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7,11H2 |
InChI Key |
BRRJGRPOJPPWHF-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=NC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Direct Amination of Pyridine Derivatives with Diazepane
The most straightforward synthetic route involves the reaction of 3-aminopyridine with 1,4-diazepane under basic conditions in polar solvents such as ethanol or methanol. This method facilitates nucleophilic substitution at the 6-position of the pyridine ring by the diazepane nitrogen, yielding the target compound.
-
- Solvent: Ethanol or methanol
- Base: Sodium hydroxide or similar bases to deprotonate amines and promote nucleophilicity
- Temperature: Reflux or controlled heating to optimize yield
- Reaction Time: Several hours depending on scale and conditions
Industrial Adaptation: Continuous flow reactors may be employed to enhance reaction efficiency and scalability.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 3-Aminopyridine + 1,4-Diazepane | Ethanol, NaOH, reflux | Formation of 6-(1,4-Diazepan-1-yl)pyridin-3-amine |
This method is supported by Vulcanchem's product synthesis description and general organic chemistry principles for heterocyclic amine coupling.
Multi-Step Synthesis via Protected Intermediates and Coupling Reactions
More complex synthetic routes involve the use of protected intermediates and coupling agents to improve selectivity and yield, especially when preparing derivatives or analogs.
-
Protection of Amines:
Use of BOC (tert-butoxycarbonyl) or other protecting groups on amine functionalities to prevent side reactions during coupling steps.Coupling with Acid Derivatives:
Activation of carboxylic acids (e.g., pyrazinoic acid) using coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and HOBt (1-hydroxybenzotriazole) in DMF (dimethylformamide) to form amide bonds.Reduction of Nitro Groups:
Catalytic hydrogenation using Pd catalysts to convert nitro groups to amines, facilitating further functionalization.Deprotection:
Acidic treatment (e.g., 4 N HCl in dioxane) to remove protecting groups and yield the free amine.
This approach is detailed in the synthesis of related substituted pyridinyl-diazepane compounds, demonstrating the utility of protecting groups and coupling chemistry to access complex derivatives.
Buchwald–Hartwig Amination for Diazepane Attachment
In advanced synthetic schemes, palladium-catalyzed Buchwald–Hartwig amination is employed to couple diazepane rings to halogenated pyridine derivatives.
-
- Use of palladium catalysts with appropriate ligands to facilitate C–N bond formation.
- Starting from halogenated pyridine intermediates (e.g., bromopyridine derivatives).
- Diazepane or its protected derivatives act as nucleophiles.
-
- Solvent: Polar aprotic solvents such as DMF or toluene.
- Base: Strong bases like sodium tert-butoxide.
- Temperature: Elevated temperatures (80–120 °C).
- Followed by deprotection steps using trifluoroacetic acid (TFA) to yield free amines.
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Halogenated pyridine + Boc-protected diazepane, Pd catalyst, base | C–N bond formation (amination) | |
| 2 | TFA treatment | Boc deprotection |
This method is exemplified in the synthesis of diazepane analogs and related heterocyclic compounds, providing high regioselectivity and yields.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The direct reaction of 3-aminopyridine with 1,4-diazepane in alcoholic solvents under basic conditions is the most commonly reported method for synthesizing 6-(1,4-diazepan-1-yl)pyridin-3-amine, offering a balance of simplicity and efficiency.
Protection-deprotection strategies combined with coupling agents like EDC·HCl and HOBt enable the synthesis of more complex derivatives with improved yields and purity, especially when nitro groups or other sensitive functionalities are present.
Palladium-catalyzed Buchwald–Hartwig amination is a powerful method for attaching diazepane rings to halogenated pyridine substrates, providing high regioselectivity and compatibility with various functional groups, though it requires careful catalyst and ligand selection.
Hydrogenation steps using Pd catalysts are effective for reducing nitro groups to amines without racemization, which is critical for maintaining stereochemical integrity in chiral intermediates.
Chemical Reactions Analysis
Types of Reactions
6-(1,4-Diazepan-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of compounds similar to 6-(1,4-diazepan-1-yl)pyridin-3-amine in cancer treatment. For instance, derivatives have been developed that target specific kinases involved in cancer progression, such as CDK8 and CDK19. These compounds demonstrate significant potency against various cancer types, including prostate and breast cancer .
Neuropharmacology
Compounds with similar structures have been investigated for their effects on nicotinic acetylcholine receptors (nAChRs). Notably, 1-(pyridin-3-yl)-1,4-diazepane , a close analog, has shown promising results as an agonist at the α4β2-nAChR subtype with high affinity (K_i values as low as 0.7 nM) . This suggests that 6-(1,4-diazepan-1-yl)pyridin-3-amine may also exhibit neuropharmacological properties worth exploring.
Antitubercular Activity
Research into related compounds has indicated potential antitubercular activity against Mycobacterium tuberculosis. Certain derivatives demonstrated significant inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM), suggesting that similar modifications to 6-(1,4-diazepan-1-yl)pyridin-3-amine could yield effective antitubercular agents .
Case Study 1: Anticancer Compound Development
A recent patent disclosed methods for synthesizing compounds that inhibit specific kinases involved in cancer pathways. These compounds exhibited high pharmacokinetic properties and were tested in vivo for their efficacy against various cancers . The structure of these compounds bears resemblance to 6-(1,4-diazepan-1-yl)pyridin-3-amine , indicating its potential as a lead compound in anticancer drug development.
Case Study 2: Neuropharmacological Studies
In a study examining the effects of diazepane derivatives on nAChRs, researchers found that certain modifications enhanced receptor binding affinity and efficacy . This highlights the potential for 6-(1,4-diazepan-1-yl)pyridin-3-amine to be developed into a therapeutic agent targeting neurological disorders.
Mechanism of Action
The mechanism of action of 6-(1,4-Diazepan-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between 6-(1,4-Diazepan-1-yl)pyridin-3-amine and related compounds:
Structure-Activity Relationships (SAR)
- Diazepane Substitution : Direct attachment of 1,4-diazepane (target compound) may improve binding to flexible binding pockets (e.g., GPCRs) compared to sulfonyl-linked analogs (S4_16), which restrict conformational freedom .
- Aromatic vs.
- Polar Functional Groups : S4_16’s sulfonyl group improves aqueous solubility but may reduce blood-brain barrier penetration compared to the target compound’s simpler structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
